1-(6-(Tert-butyl)pyridin-3-yl)ethanone
Overview
Description
1-(6-(Tert-butyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula C11H15NO It is a derivative of pyridine, featuring a tert-butyl group at the 6-position and an ethanone group at the 1-position
Mechanism of Action
Mode of Action
It is known that the pyridine moiety in the compound can interact with various biological targets, influencing their function .
Pharmacokinetics
The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Preparation Methods
The synthesis of 1-(6-(Tert-butyl)pyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butyl bromide.
Reaction Conditions: The reaction involves the alkylation of 3-pyridinecarboxaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Chemical Reactions Analysis
1-(6-(Tert-butyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(6-(Tert-butyl)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.
Comparison with Similar Compounds
1-(6-(Tert-butyl)pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)ethanone: This compound has a methyl group instead of a tert-butyl group. The larger size of the tert-butyl group in this compound can lead to different steric and electronic effects.
1-(6-Ethylpyridin-3-yl)ethanone: Similar to the methyl derivative, the ethyl group is smaller than the tert-butyl group, resulting in different chemical reactivity and biological activity.
1-(6-Isopropylpyridin-3-yl)ethanone: The isopropyl group is another alkyl substituent that can be compared to the tert-butyl group.
Properties
IUPAC Name |
1-(6-tert-butylpyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-5-6-10(12-7-9)11(2,3)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJQQCMTOSLRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252871 | |
Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56029-46-0 | |
Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56029-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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